molecular formula C21H18N6O B290041 10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine

10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine

カタログ番号 B290041
分子量: 370.4 g/mol
InChIキー: VLBXTEQYINRSOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine, also known as CPT, is a synthetic compound that has been studied for its potential therapeutic applications. CPT belongs to the family of tetraazaacridine compounds, which are known to exhibit anticancer and antimicrobial properties.

作用機序

The mechanism of action of 10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine involves the inhibition of topoisomerase I, an enzyme that is involved in DNA replication and transcription. 10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine binds to the enzyme-DNA complex and stabilizes it, preventing the enzyme from completing its function. This results in the accumulation of DNA strand breaks and ultimately leads to cell death.
Biochemical and Physiological Effects
10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.

実験室実験の利点と制限

One of the advantages of using 10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine in lab experiments is its high potency and specificity for topoisomerase I. This allows for the selective targeting of cancer cells while minimizing damage to normal cells. However, 10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine is also known to be unstable in aqueous solutions, which can limit its use in certain experiments.

将来の方向性

There are several potential future directions for the research on 10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine. One area of interest is the development of new formulations that improve the stability and bioavailability of the compound. Another area of research is the identification of new targets for 10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine, which could expand its potential therapeutic applications. Additionally, the combination of 10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine with other drugs or therapies could enhance its efficacy and reduce the likelihood of drug resistance.

合成法

The synthesis of 10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine involves the reaction of 6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetraaza-tricyclo[7.4.0.03,7]trideca-1,3,5,11,13-pentaene with ammonia in the presence of a palladium catalyst. The reaction yields 10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine as a yellow solid with a melting point of 297-299°C. The purity of the compound can be verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine has also been found to inhibit the growth of multidrug-resistant cancer cells, making it a potential candidate for the development of new cancer therapies.

特性

分子式

C21H18N6O

分子量

370.4 g/mol

IUPAC名

10-imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine

InChI

InChI=1S/C21H18N6O/c1-13-16-17(14-8-4-2-5-9-14)18-19(22)26(23)12-24-20(18)28-21(16)27(25-13)15-10-6-3-7-11-15/h2-12,17,22H,23H2,1H3

InChIキー

VLBXTEQYINRSOR-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN(C3=N)N)C4=CC=CC=C4)C5=CC=CC=C5

正規SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN(C3=N)N)C4=CC=CC=C4)C5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。